UNC2400
Overview
Description
UNC 2400 is a chemical compound known for its role as a negative control for UNC 1999. It is a close analog of UNC 1999 but exhibits over 1,000-fold lower potency. The compound is primarily used in research settings to study the enzymatic activity of histone methyltransferases, specifically EZH1 and EZH2 .
Mechanism of Action
UNC2400, also known as BCP08267 or N-[(1,2-Dihydro-1,6-dimethyl-2-oxo-4-propyl-3-pyridinyl)methyl]-N-methyl-1-(1-methylethyl)-6-[6-[4-(1-methylethyl)-1-piperazinyl]-3-pyridinyl]-1H-indazole-4-carboxamide, is a chemical compound with a variety of potential applications in biomedical research .
Target of Action
This compound is a close analog of UNC1999, which is a selective inhibitor of both EZH2 and EZH1 . These are histone-lysine N-methyltransferase enzymes, which play a crucial role in gene expression and have been implicated in various cancers .
Mode of Action
This compound acts as a negative control for cell-based studies, with over 1000-fold lower potency than UNC1999 . It is used to assess the off-target effects of UNC1999 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the methylation of histone H3 at lysine 27 (H3K27), a process catalyzed by EZH2 and EZH1 . This post-translational modification is associated with transcriptional repression .
Pharmacokinetics
Its close analog unc1999 has been shown to be orally bioavailable, suggesting potential for similar adme properties .
Result of Action
UNC1999 suppresses global H3K27 trimethylation/dimethylation (H3K27me3/2) and inhibits the growth of certain leukemia cells .
Action Environment
It is known that the effectiveness of chemical probes like this compound can be influenced by experimental design, including the concentration used in cell-based assays .
Biochemical Analysis
Biochemical Properties
UNC2400 is a histone methyltransferase inhibitor . It is particularly associated with the inhibition of EZH2 and EZH1 enzymes . Its activity is over 1000 times lower than that of UNC1999, making it an ideal negative control in biochemical reactions .
Cellular Effects
This compound has been used in cell-based studies as a negative control . In these studies, it was observed that this compound had no detectable effect on cell growth . This is in contrast to UNC1999, which has been shown to suppress the growth of certain leukemia cells .
Molecular Mechanism
The molecular mechanism of this compound is primarily understood in relation to its analog, UNC1999. UNC1999 inhibits the enzymatic activity of EZH2 and EZH1, which are histone H3 lysine 27 (H3K27) specific methyltransferases . This compound, being a close analog of UNC1999, exhibits over 1000-fold lower potency than UNC1999 .
Temporal Effects in Laboratory Settings
It is known that this compound is used as a negative control in cell-based studies, indicating that it has minimal effects over time .
Metabolic Pathways
Its analog UNC1999 is known to affect the methylation of histone H3 at lysine 27 (H3K27), a process that is crucial in gene expression .
Transport and Distribution
It is known that this compound is a close analog of UNC1999, which affects the methylation of histone H3 at lysine 27 (H3K27), a process that occurs in the nucleus of cells .
Subcellular Localization
Given its similarity to UNC1999, it is likely that this compound also localizes to the nucleus where histone methylation occurs .
Preparation Methods
The synthesis of UNC 2400 involves multiple steps, including the formation of various intermediates. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized in a laboratory setting under controlled conditions to ensure high purity and consistency .
Chemical Reactions Analysis
UNC 2400 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can also be performed on UNC 2400, although the specific conditions and reagents are not publicly disclosed.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
UNC 2400 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its key applications include:
Epigenetics Research: UNC 2400 is used as a negative control in studies involving histone methyltransferases, specifically EZH1 and EZH2.
Cancer Research: The compound is used to study the effects of inhibiting EZH2, which is known to play a role in various cancers.
Drug Development: UNC 2400 is used in the development of new drugs targeting histone methyltransferases.
Comparison with Similar Compounds
UNC 2400 is similar to other compounds that target histone methyltransferases, such as:
UNC 1999: A potent inhibitor of EZH1 and EZH2 with significantly higher potency compared to UNC 2400.
GSK126: Another inhibitor of EZH2, used in cancer research for its potential therapeutic effects.
EPZ-6438: A selective inhibitor of EZH2, also used in cancer research.
What sets UNC 2400 apart is its role as a negative control, making it a valuable tool in research for validating the effects of other inhibitors.
Properties
IUPAC Name |
N-[(1,6-dimethyl-2-oxo-4-propylpyridin-3-yl)methyl]-N-methyl-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H47N7O2/c1-9-10-26-17-25(6)39(8)35(44)31(26)22-38(7)34(43)29-18-28(19-32-30(29)21-37-42(32)24(4)5)27-11-12-33(36-20-27)41-15-13-40(14-16-41)23(2)3/h11-12,17-21,23-24H,9-10,13-16,22H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFSQHIRDVVFJSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C(=O)N(C(=C1)C)C)CN(C)C(=O)C2=C3C=NN(C3=CC(=C2)C4=CN=C(C=C4)N5CCN(CC5)C(C)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H47N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary role of UNC2400 in studying EZH2 and EZH1?
A: this compound serves as a negative control compound in research studying the effects of EZH2 and EZH1 inhibition []. It is structurally similar to the active inhibitor UNC1999 but possesses significantly lower potency (>1,000-fold) []. Researchers use this compound to distinguish between on-target effects of EZH2/EZH1 inhibition by UNC1999 and any potential off-target effects unrelated to these enzymes.
Q2: How does the activity of this compound compare to UNC1999 in cellular assays?
A: this compound does not exhibit the same cellular effects as UNC1999. For example, unlike UNC1999, this compound does not induce changes in global H3K27me3/2 levels, affect the expression of polycomb target genes, or impact the growth of MLL-rearranged leukemia cells [, ]. This difference in activity highlights the specificity of UNC1999 for EZH2 and EZH1 and supports the use of this compound as a negative control in related research.
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